

A Comparative Guide to the X-ray Crystallographic Analysis of Brominated Nitrobenzene Derivatives

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Compound of Interest

Compound Name: 1-Bromo-3-(bromomethyl)-5-nitrobenzene

Cat. No.: B161366

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Welcome to a comprehensive examination of the X-ray crystallographic landscape of brominated nitrobenzene derivatives, with a specific focus on the structural nuances of compounds related to **1-bromo-3-(bromomethyl)-5-nitrobenzene**. This guide is tailored for researchers, scientists, and drug development professionals who leverage crystallographic data to understand molecular architecture and its implications for material science and medicinal chemistry. Here, we move beyond mere data presentation to explore the causal relationships between molecular structure, crystal packing, and the resulting physicochemical properties.

The strategic placement of bromo- and nitro- functional groups on a benzene ring introduces a fascinating interplay of non-covalent interactions, including halogen bonding, hydrogen bonding, and π - π stacking. These forces dictate the supramolecular assembly in the solid state, which in turn influences properties such as solubility, stability, and bioavailability. Understanding these interactions is paramount for rational drug design and the engineering of novel crystalline materials.

While a definitive crystal structure for **1-bromo-3-(bromomethyl)-5-nitrobenzene** is not publicly available at the time of this writing, we can derive significant insights from its close analogue, 1-(bromomethyl)-3-nitrobenzene, and a broader family of related structures. This guide will use 1-(bromomethyl)-3-nitrobenzene as our primary reference point and draw

comparisons with other bromo-nitro-substituted benzene derivatives to illuminate key structure-property relationships.

Part 1: The Crystallographic Workflow: A Self-Validating Protocol

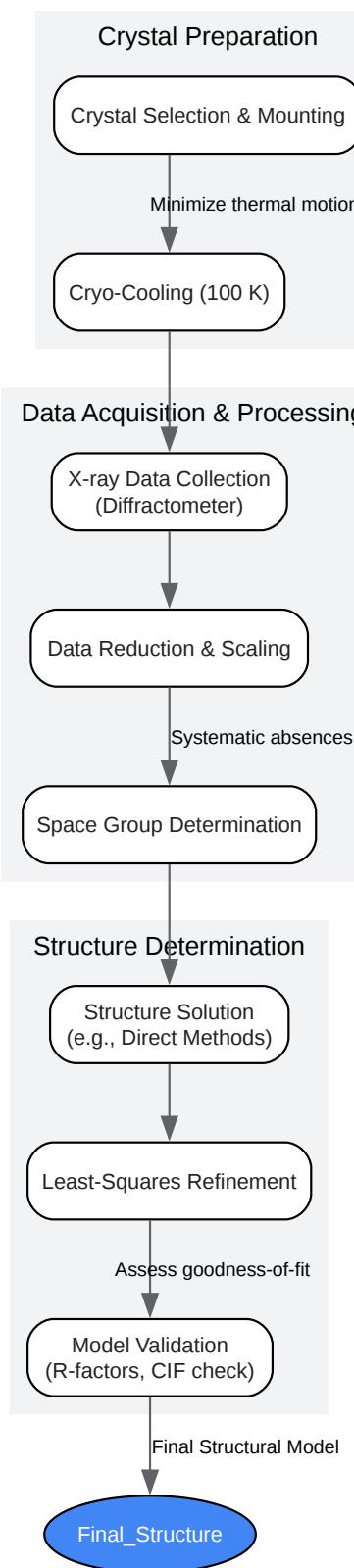
The determination of a crystal structure is a meticulous process where each step is designed to validate the next. The following protocol represents a field-proven workflow for the single-crystal X-ray diffraction analysis of small organic molecules like the brominated nitrobenzene derivatives discussed herein. The causality behind each step is explained to provide a deeper understanding of the process.

Experimental Protocol: From Crystal to Structure

- Crystal Selection and Mounting:
 - Procedure: A suitable single crystal, typically 0.1-0.3 mm in size and free of visible defects, is selected under a microscope. It is then mounted on a cryoloop using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection.
 - Rationale (Expertise & Experience): The quality of the crystal is the single most important factor determining the quality of the final structure. A well-formed, single crystal will diffract X-rays uniformly, leading to sharp, well-defined reflection spots. The use of a cryoprotectant and flash-cooling (typically to 100 K) minimizes thermal motion of the atoms, resulting in higher resolution data and a more precise structural model.[\[1\]](#)
- Data Collection:
 - Procedure: The mounted crystal is placed on a diffractometer equipped with a focused X-ray source (e.g., Mo K α radiation) and a sensitive detector (e.g., CCD or CMOS).[\[2\]](#) A series of diffraction images are collected as the crystal is rotated through a range of angles.
 - Rationale (Trustworthiness): Modern diffractometers automate the process of determining the unit cell parameters and collecting a complete dataset.[\[2\]](#) The software ensures that a redundant set of reflections is measured, which is crucial for accurate data scaling and absorption correction, thereby validating the integrity of the collected intensities.[\[1\]](#)

- Data Reduction and Processing:
 - Procedure: The raw diffraction images are processed to integrate the intensities of the Bragg reflections. These intensities are then corrected for various experimental factors (e.g., Lorentz-polarization effects, absorption). The space group is determined based on the symmetry of the diffraction pattern and systematic absences.
 - Rationale (Authoritative Grounding): Programs like SHELXS or Olex2 are used for structure solution and refinement.^[1] The determination of the correct space group is a critical, self-validating step. An incorrect assignment will typically prevent the structure from being solved or lead to a chemically nonsensical model.
- Structure Solution and Refinement:
 - Procedure: The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using full-matrix least-squares on F^2 .^[2] Hydrogen atoms are typically placed in calculated positions.
 - Rationale (Expertise & Experience): The refinement process minimizes the difference between the observed and calculated structure factors. The quality of the final model is assessed using metrics like the R-factor (R1) and the weighted R-factor (wR2), which should be as low as possible for a good fit. A chemically reasonable model with low R-factors provides strong evidence for the correctness of the solved structure.

Visualizing the Workflow



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Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Part 2: Comparative Structural Analysis

The true power of crystallography lies in comparative analysis. By examining a series of related structures, we can identify trends in molecular conformation and crystal packing, and correlate them with the electronic and steric effects of different substituents.

Primary Reference: 1-(Bromomethyl)-3-nitrobenzene

While the target molecule of this guide is **1-bromo-3-(bromomethyl)-5-nitrobenzene**[3], we will begin our analysis with the structurally similar 1-(bromomethyl)-3-nitrobenzene[4][5]. This compound provides a foundational understanding of the interactions at play.

Alternative Compounds for Comparison

To build a robust comparison, we will analyze the crystallographic data of other brominated nitrobenzene derivatives. The introduction of different functional groups or the altered positioning of existing ones can significantly impact the supramolecular architecture.[6][7] We will consider:

- m-Bromonitrobenzene: Lacks the bromomethyl group, allowing us to assess the impact of this substituent.[6][8]
- 4-Bromo-1-nitrobenzene: An isomer that helps in understanding the effect of substituent position.[1]
- Amino-substituted bromonitrobenzenes (e.g., 4-bromo-2-nitroaniline): The introduction of a strong electron-donating group (-NH₂) is expected to modulate the electronic properties and intermolecular interactions.[6][7]

Quantitative Crystallographic Data

The table below summarizes the key crystallographic parameters for our reference compound and its alternatives. This data provides a quantitative basis for our structural comparison.

Parameter	1-(Bromomethyl)-3-nitrobenzene	m-Bromonitrobenzen e	4-Bromo-1-nitrobenzene
Molecular Formula	C ₇ H ₆ BrNO ₂	C ₆ H ₄ BrNO ₂	C ₆ H ₄ BrNO ₂
Molecular Weight	216.03 g/mol	202.01 g/mol	202.01 g/mol
Crystal System	Monoclinic	Orthorhombic	Triclinic
Space Group	P 1 21/c 1	Pnma	P-1
a (Å)	12.1412	-	6.3676 (6)
b (Å)	4.4763	-	7.3635 (7)
c (Å)	15.0876	-	7.6798 (7)
α (°)	90	90	65.554 (9)
β (°)	112.626	90	87.705 (8)
γ (°)	90	90	88.884 (8)
Volume (Å ³)	-	-	327.54 (5)
Z	4	4	2
Data Source	[4]		

Note: Complete unit cell parameters for m-Bromonitrobenzene were not available in the cited abstract.

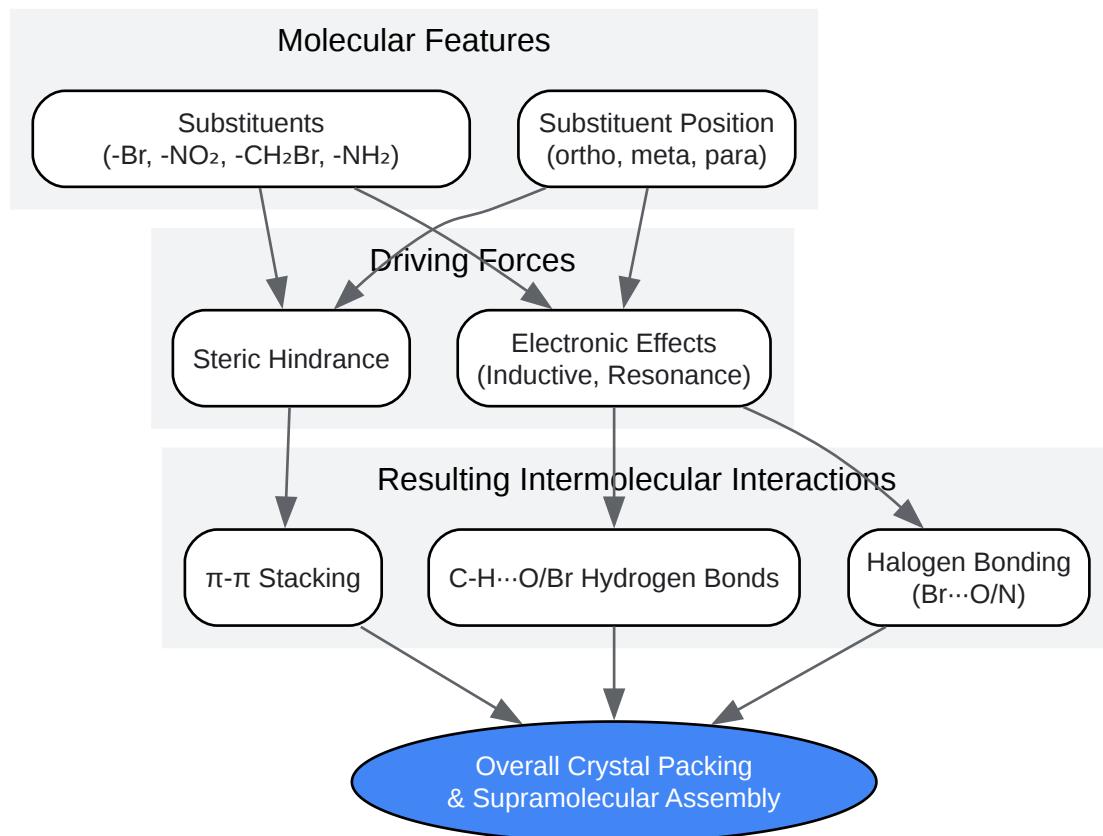
Discussion of Intermolecular Interactions

The crystal packing of these derivatives is governed by a delicate balance of weak intermolecular forces. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions.[6][9][10]

- Halogen Bonding (Br···O/N): The bromine atom can act as a Lewis acid (a "σ-hole"), forming favorable interactions with Lewis bases like the oxygen or nitrogen atoms of the nitro group. [7] In the crystal structure of 4-bromo-1-nitrobenzene, short Br···O contacts are observed, playing a role in stabilizing the crystal lattice.

- π - π Stacking: The aromatic rings of adjacent molecules can stack in parallel or offset arrangements. In 4-bromo-1-nitrobenzene, π - π stacking is a prominent feature, with centroid-centroid distances of 3.643 Å and 3.741 Å.[1]
- C-H…O/Br Hydrogen Bonding: Weak hydrogen bonds involving the aromatic C-H donors and the oxygen atoms of the nitro group or the bromine atom as acceptors are common in these structures.[1][6][10] These interactions, though individually weak, collectively contribute significantly to the overall lattice energy.
- Influence of Substituents: The introduction of an amino group, as seen in derivatives like 4-bromo-2-nitroaniline, significantly alters the charge distribution on the molecule.[6][7] This can change the nature of the bromine atom's interactions, sometimes favoring Br…Br or Br… π interactions over Br…O contacts.[6]

Logical Relationships in Structural Analysis



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